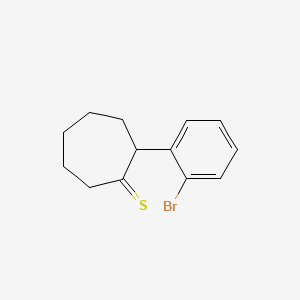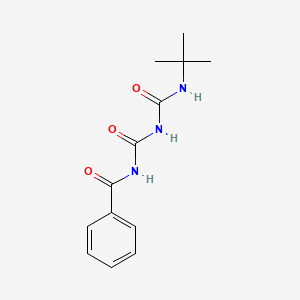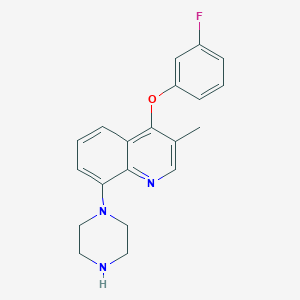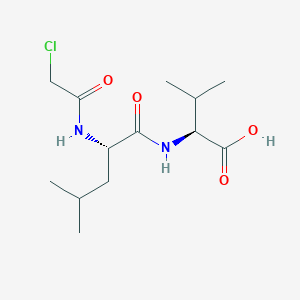![molecular formula C12H12ClN3 B14201709 3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile CAS No. 923035-22-7](/img/structure/B14201709.png)
3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to an azanediyl linkage, which is further connected to dipropanenitrile moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile typically involves the reaction of 2-chloroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted chlorophenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[(2-Bromophenyl)azanediyl]dipropanenitrile: Similar structure but with a bromine atom instead of chlorine.
3,3’-[(2-Fluorophenyl)azanediyl]dipropanenitrile: Similar structure but with a fluorine atom instead of chlorine.
3,3’-[(2-Methylphenyl)azanediyl]dipropanenitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the dipropanenitrile moieties provide stability and reactivity, enhancing the compound’s utility in research and industrial settings.
Propiedades
Número CAS |
923035-22-7 |
|---|---|
Fórmula molecular |
C12H12ClN3 |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
3-[2-chloro-N-(2-cyanoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C12H12ClN3/c13-11-5-1-2-6-12(11)16(9-3-7-14)10-4-8-15/h1-2,5-6H,3-4,9-10H2 |
Clave InChI |
FGTMHDXFDIDGOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N(CCC#N)CCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)


![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)


![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)

![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
